N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a benzo[c][1,2,5]thiadiazole core fused with a pyrazole ring. Key structural attributes include:
- Benzo-thiadiazole moiety: Substituted with a fluorine atom at position 6 and a methyl group at position 3, with two sulfonyl oxygen atoms (2,2-dioxido).
- Ethyl linker: Connects the benzo-thiadiazole to the sulfonamide group.
- Pyrazole-sulfonamide: The 1H-pyrazole ring is substituted with an isopropyl group at position 1 and methyl groups at positions 3 and 3.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O4S2/c1-11(2)23-13(4)17(12(3)20-23)28(24,25)19-8-9-22-16-10-14(18)6-7-15(16)21(5)29(22,26)27/h6-7,10-11,19H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRHKIFNHBOTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Structural Characteristics
The compound features a benzothiadiazole core with a unique combination of functional groups, including a sulfonamide and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 329.39 g/mol. The structural arrangement contributes to its diverse biological activities.
Preliminary studies suggest that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEAs), which play crucial roles in pain modulation, inflammation, and appetite regulation. By inhibiting FAAH, the compound potentially increases the levels of FAEAs, thereby enhancing their physiological effects.
Biological Activity Summary
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| FAAH Inhibition | Inhibits FAAH activity, leading to increased levels of FAEAs |
| Analgesic Effects | Potentially reduces pain by modulating endocannabinoid signaling |
| Anti-inflammatory | May exert anti-inflammatory effects through modulation of lipid signaling pathways |
Case Studies and Research Findings
- In Vitro Studies : Research has indicated that compounds similar to this compound exhibit significant inhibition of FAAH in cellular models. These studies demonstrated a dose-dependent increase in FAEAs correlating with decreased FAAH activity.
- Animal Models : In animal models of pain and inflammation, administration of similar compounds has shown promising results in reducing nociceptive responses and inflammatory markers. These findings support the hypothesis that FAAH inhibitors can serve as effective analgesics.
- Clinical Trials : A Phase 1 clinical trial is currently underway to evaluate the safety and tolerability of this compound in healthy volunteers. The outcomes will provide critical insights into its pharmacokinetics and potential therapeutic benefits for conditions like chronic pain and neurodegenerative diseases.
Discussion
The unique structural features and biological activities of this compound position it as a promising candidate for further pharmacological exploration. Its mechanism of action through FAAH inhibition aligns with current therapeutic strategies targeting endocannabinoid signaling pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Strengths : The compound’s fluorinated and sulfonamide motifs align with trends in drug design for stability and target engagement.
- Gaps: Limited experimental data (e.g., binding assays, solubility metrics) preclude definitive conclusions. –3 compounds, while structurally distinct, underscore the diversity of heterocyclic pharmacophores.
Preparation Methods
Key Reaction Conditions
- Starting Material : 4-Fluoro-2-nitroaniline undergoes methylation at the 3-position using methyl iodide in the presence of potassium carbonate.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon, yielding 3-methyl-4-fluoro-1,2-benzenediamine.
- Cyclization : Reaction with thionyl chloride (SOCl₂) forms the benzothiadiazole ring, followed by oxidation with hydrogen peroxide to introduce the dioxide moiety.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) | 82 | |
| Temperature | 80°C | - | |
| Reaction Time | 6 h | - |
Step 2: Introduction of Ethylamine Side Chain
The ethylamine linker is introduced via nucleophilic substitution.
Methodology
- Alkylation : 6-Fluoro-3-methylbenzo[c]thiadiazole-2,2-dioxide reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using triethylamine as a base.
- Purification : Crude product is washed with cold diethyl ether to remove unreacted starting material.
Critical Factor : Excess amine (1.2 equiv) ensures complete substitution, achieving a yield of 75%.
Step 3: Preparation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride
The pyrazole sulfonyl chloride is synthesized via chlorosulfonation of a pre-functionalized pyrazole.
Synthesis Protocol
- Pyrazole Formation : Condensation of acetylacetone with isopropyl hydrazine in ethanol yields 1-isopropyl-3,5-dimethyl-1H-pyrazole.
- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0°C in dichloromethane (DCM) produces the sulfonyl chloride.
Table 2: Sulfonation Reaction Optimization
| Condition | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0–5°C | 68 | |
| Solvent | DCM | - | |
| Reaction Time | 2 h | - |
Step 4: Coupling Reaction to Form Sulfonamide
The final step involves reacting the ethylamine derivative with the pyrazole sulfonyl chloride.
Reaction Details
- Base : Potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation of the amine, enhancing nucleophilicity.
- Solvent : THF ensures solubility of both reactants.
- Stoichiometry : A 1:1.05 molar ratio of amine to sulfonyl chloride minimizes side products.
Table 3: Coupling Efficiency Under Varied Bases
| Base | Solvent | Yield (%) | Source |
|---|---|---|---|
| K₂CO₃ | THF | 15 | |
| NaH | DMF | 55 | |
| Potassium tert-butoxide | THF | 78 |
Optimization of Reaction Conditions
Maximizing yield requires careful adjustment of temperature, solvent, and catalyst.
Temperature Sensitivity
Solvent Selection
Purification and Characterization
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates the final product.
- Spectroscopic Analysis :
- ¹H NMR : Confirms integration of ethylamine and pyrazole protons.
- LC-MS : Validates molecular ion peak at m/z 497.2 [M+H]⁺.
Scalability and Industrial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
